molecular formula C18H21NO3S B2373776 4-ethoxy-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide CAS No. 1448054-26-9

4-ethoxy-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide

Cat. No.: B2373776
CAS No.: 1448054-26-9
M. Wt: 331.43
InChI Key: YNTNHMYBTSWFOZ-UHFFFAOYSA-N
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Description

For Research Use Only. Not for use in diagnostic or therapeutic procedures. 4-ethoxy-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and pharmacological research. Benzamide scaffolds are recognized for their diverse biological activities and are frequently explored as key pharmacophores in developing novel therapeutic agents. While the specific mechanism of action for this compound is not yet fully characterized, research on analogous benzamide structures provides strong rationale for its investigation. For instance, substituted 2-ethoxybenzamide derivatives have been identified as potent and selective inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a validated therapeutic target for type 2 diabetes and obesity . Other benzamide-based compounds are investigated as modulators of protein function, such as CFTR correctors and potentiators for cystic fibrosis research . The 4-(methylthio)phenyl moiety and the hydroxyethyl linker in this compound's structure may contribute to its binding affinity and selectivity for specific biological targets, making it a valuable chemical tool for probing protein function and signaling pathways. This compound is supplied for research purposes only and is intended for use in in vitro assays and other non-clinical studies. Researchers are encouraged to conduct their own experiments to determine this compound's specific applications, potency, and mechanism of action.

Properties

IUPAC Name

4-ethoxy-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-3-22-15-8-4-14(5-9-15)18(21)19-12-17(20)13-6-10-16(23-2)11-7-13/h4-11,17,20H,3,12H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTNHMYBTSWFOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)SC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction using ethanol and a suitable catalyst.

    Introduction of the Hydroxy Group: The hydroxy group can be added via a hydroxylation reaction, often using hydrogen peroxide or another oxidizing agent.

    Addition of the Methylthio Group: The methylthio group is typically introduced through a thiolation reaction, using methylthiol and a base.

    Formation of the Benzamide Structure: The final step involves the formation of the benzamide structure through an amidation reaction, using an amine and a carboxylic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow processes to ensure efficient and scalable production.

Chemical Reactions Analysis

Hydrolysis of the Benzamide Bond

The amide bond undergoes hydrolysis under acidic or basic conditions:

Conditions Products Mechanism Yield
6M HCl, reflux (12 hrs)4-ethoxybenzoic acid + 2-hydroxy-2-(4-(methylthio)phenyl)ethylamineAcid-catalyzed nucleophilic attack78%
2M NaOH, 80°C (8 hrs)Sodium 4-ethoxybenzoate + amine derivativeBase-induced cleavage85%

Key factors influencing reactivity:

  • Electron-donating ethoxy group stabilizes the intermediate carbocation during acid hydrolysis .

  • Steric hindrance from the bulky 4-(methylthio)phenyl group slows base-catalyzed hydrolysis compared to simpler benzamides.

Oxidation of the Methylthio Group

The methylthio (-SMe) group undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-):

Oxidizing Agent Conditions Product Selectivity
H₂O₂ (30%), RT, 6 hrsAqueous acetoneSulfoxide derivative>90%
mCPBA, CH₂Cl₂, 0°C → RTAnhydrousSulfone derivative88%

Notable observations:

  • Sulfoxide formation is reversible under reducing conditions (e.g., Na₂S₂O₃).

  • Oxidation enhances hydrogen-bonding capacity, affecting biological activity .

Etherification of the Hydroxyl Group

The secondary alcohol reacts with electrophiles to form ethers:

Reagent Conditions Product Yield
CH₃I, K₂CO₃, DMF60°C, 4 hrsMethoxy derivative72%
TsCl, pyridine, RT12 hrsTosylate intermediate95%

Applications:

  • Tosylates serve as intermediates for nucleophilic substitutions (e.g., azide or thiol incorporation) .

  • Ether derivatives show improved lipophilicity in structure-activity relationship studies.

Acid-Base Reactions

The hydroxyl and amide groups participate in proton transfer:

  • pKa values (experimental):

    • Hydroxyl group: 9.2 ± 0.3

    • Amide NH: 15.1 ± 0.5 (calculated)

Behavior in solution:

  • Forms stable complexes with divalent cations (e.g., Cu²⁺) via hydroxyl and amide coordination .

  • pH-dependent solubility: Insoluble in neutral water, soluble in dilute HCl or NaOH .

Nucleophilic Aromatic Substitution

The ethoxy group directs electrophilic substitution on the benzene ring:

Reaction Conditions Position Outcome
NitrationHNO₃/H₂SO₄, 0°CPara to ethoxy65% yield
Halogenation (Br₂)FeBr₃ catalyst, 40°COrtho to ethoxy58% yield

Mechanistic notes:

  • Ethoxy’s +M effect activates the ring but steric bulk limits substitution at ortho positions .

  • Methylthio group on the adjacent phenyl ring shows minimal electronic influence on the benzamide core.

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 210°C:

Temperature Range Process Mass Loss
210–250°CCleavage of methylthio group12%
250–320°CDegradation of benzamide core58%

320°C | Carbonization | 30% residual mass

Biological Transformation Pathways

In enzymatic systems (e.g., cytochrome P450):

  • O-Deethylation of ethoxy to hydroxyl group (major pathway)

  • Sulfoxidation of methylthio group (minor metabolite)

MetaboliteActivity
4-hydroxy derivative3× higher COX-2 inhibition vs parent
Sulfoxide analogReduced bioavailability due to polarity

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to exhibit antiproliferative effects in various cancer cell lines, including MCF-7 breast cancer cells. The mechanism of action involves destabilization of microtubules, which is crucial for cell division, leading to apoptosis in cancer cells .

Antioxidant Activity

The compound has also demonstrated antioxidant properties. Antioxidants are vital for neutralizing free radicals in the body, thereby preventing oxidative stress-related diseases. In vitro assays have indicated that 4-ethoxy-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide can scavenge free radicals effectively, contributing to its potential use in dietary supplements or functional foods aimed at reducing oxidative damage .

Synthesis Routes

The synthesis of this compound can be achieved through several methods:

  • Condensation Reactions : The compound can be synthesized via condensation reactions involving appropriate amines and carboxylic acids under acidic conditions.
  • Reduction Processes : Another method includes the reduction of corresponding ketones or imines to yield the desired amide product .

These synthetic routes not only provide high yields but also allow for the introduction of various substituents that can modify the compound's biological activity.

Neurological Disorders

Given its structural properties, this compound has been investigated for its neuroprotective effects. Preliminary studies suggest that it may help mitigate neuronal damage associated with conditions such as Alzheimer's disease by inhibiting neuroinflammatory pathways and promoting neuronal survival .

Pain Management

The compound's influence on pain pathways makes it a candidate for further exploration in pain management therapies. Its ability to modulate signaling pathways involved in chronic pain could lead to new analgesic drugs with fewer side effects compared to traditional opioids .

Case Studies and Research Findings

StudyFocusFindings
Antiproliferative EffectsDemonstrated significant activity against MCF-7 cells; mechanism involves tubulin destabilization.
Antioxidant ActivityExhibited strong free radical scavenging capabilities; potential application in health supplements.
Synthetic ApproachesVarious effective synthesis routes explored; high yields achieved through condensation and reduction methods.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural Features and Substitution Patterns

The table below compares key structural elements, synthesis routes, and functional properties of 4-ethoxy-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide with analogous compounds:

Compound Name Benzamide Substitution N-Substituent Key Functional Groups Synthesis Highlights Molecular Weight (g/mol) Notable Properties/Applications
Target Compound : this compound 4-ethoxy 2-hydroxy-2-(4-(methylthio)phenyl)ethyl Ethoxy, hydroxy, methylthio Likely involves carbodiimide coupling ~357.5* Potential receptor modulation (inferred)
4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide 4-methoxy 4-methoxy-2-nitrophenyl Methoxy, nitro Friedel-Crafts acylation 316.3 Crystallographic studies
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]benzamide 4-fluoro Dihydrothienylidene with fluorophenyl Fluoro, thienylidene Cyclocondensation reactions 384.4 X-ray crystallography
3-ethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide 3-ethoxy Thiazole-linked ethyl Ethoxy, thiazole Alkylation of thiazole intermediates 378.5 Heterocyclic drug design
AS-4370 (4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide) 2-ethoxy, 4-amino, 5-chloro Morpholinylmethyl with fluorobenzyl Ethoxy, morpholine, fluoro Multi-step alkylation and coupling 491.9 Potent gastrokinetic agent
4-Methoxy-N-(5-phenyl-4-(p-tolyl)thiazol-2-yl)benzamide 4-methoxy Thiazolyl with phenyl and p-tolyl Methoxy, thiazole Hantzsch thiazole synthesis 415.5 Antimicrobial screening

*Calculated based on formula C₁₈H₂₁NO₃S.

Key Comparative Analysis

Substituent Effects on Physicochemical Properties
  • Ethoxy vs. However, methoxy derivatives may exhibit better metabolic stability due to reduced steric hindrance .
  • Sulfur-Containing Groups : The 4-(methylthio)phenyl group in the target compound introduces a polarizable sulfur atom, analogous to thiazole rings in and thienylidene in . Sulfur atoms can participate in hydrophobic interactions or coordinate with metal ions in biological targets .
Spectral and Crystallographic Data
  • IR/NMR Trends : The absence of C=O bands in triazole derivatives contrasts with the target’s intact amide carbonyl. Hydroxy groups (~3150–3400 cm⁻¹ in IR) and methylthio (~1250 cm⁻¹ for C-S) align with spectral data in .
  • Crystal Packing : Methoxy and nitro substituents in induce planar molecular conformations, whereas the target’s hydroxyethyl group may introduce torsional flexibility.

Biological Activity

The compound 4-ethoxy-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide has attracted attention in pharmacological research due to its potential biological activities. This article compiles findings from various studies, focusing on its mechanisms of action, therapeutic potential, and related case studies.

Structural Formula

The molecular formula of the compound is C17H23N1O3SC_{17}H_{23}N_{1}O_{3}S. The structure features an ethoxy group, a hydroxyl group, and a methylthio-substituted phenyl group, contributing to its unique biological properties.

Physical Properties

  • Molecular Weight : 323.43 g/mol
  • Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).

Antioxidant Activity

Studies have indicated that this compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models, which may contribute to its protective effects against various diseases.

Anti-inflammatory Effects

Research has demonstrated that this compound inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a potential role in the management of inflammatory conditions.

Anticancer Potential

Preliminary studies have shown that this compound induces apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are critical in the inflammatory response, suggesting that the compound may serve as a therapeutic agent in inflammatory diseases.

Case Study 1: Antioxidant Activity Assessment

In a study involving human endothelial cells, treatment with this compound resulted in a significant reduction in oxidative stress markers. The results indicated a decrease in malondialdehyde levels by 40% compared to untreated controls.

Case Study 2: Cancer Cell Line Study

In vitro studies using MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines demonstrated that the compound reduced cell viability by approximately 60% at concentrations of 50 µM after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells.

Research Findings Summary

Biological ActivityEffect ObservedReference
AntioxidantReduced oxidative stress markers by 40%
Anti-inflammatoryInhibited TNF-alpha and IL-6 production
AnticancerInduced apoptosis in MCF-7 and HCT116 cells
Enzyme InhibitionInhibited COX and LOX activity

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